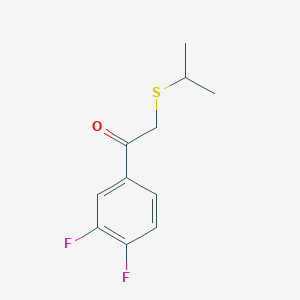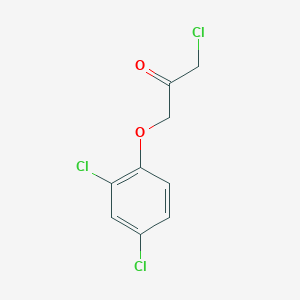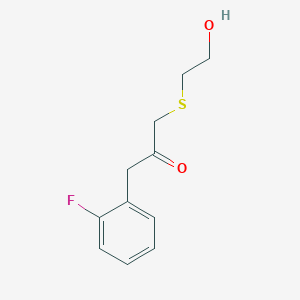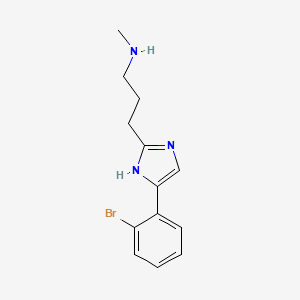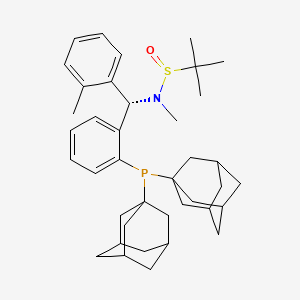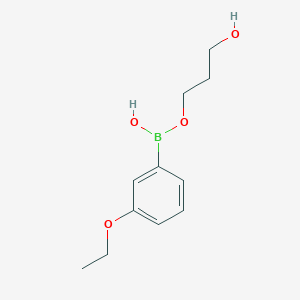
3-Hydroxypropyl hydrogen (3-ethoxyphenyl)boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxyphenylboronic acid-1,3-propanediol ester is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound is known for its ability to form stable cyclic esters with diols, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyphenylboronic acid-1,3-propanediol ester typically involves the reaction of 3-ethoxyphenylboronic acid with 1,3-propanediol. The reaction is usually carried out in the presence of a dehydrating agent to facilitate ester formation. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction is typically performed under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 3-Ethoxyphenylboronic acid-1,3-propanediol ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxyphenylboronic acid-1,3-propanediol ester undergoes various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the ester back to the parent alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxyphenylboronic acid.
Reduction: 3-Ethoxyphenol and 1,3-propanediol.
Substitution: Various substituted phenylboronic esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-Ethoxyphenylboronic acid-1,3-propanediol ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 3-Ethoxyphenylboronic acid-1,3-propanediol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical transformations and as a protective group in organic synthesis. The boronic ester group can be selectively cleaved under mild conditions, allowing for the controlled release of the parent compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxyphenylboronic acid-1,3-propanediol ester
- 3-Propoxyphenylboronic acid-1,3-propanediol ester
- 3-Butoxyphenylboronic acid-1,3-propanediol ester
Uniqueness
3-Ethoxyphenylboronic acid-1,3-propanediol ester is unique due to its ethoxy group, which provides distinct reactivity and stability compared to other similar compounds. The ethoxy group influences the electronic properties of the boronic ester, making it more suitable for specific applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C11H17BO4 |
|---|---|
Poids moléculaire |
224.06 g/mol |
Nom IUPAC |
(3-ethoxyphenyl)-(3-hydroxypropoxy)borinic acid |
InChI |
InChI=1S/C11H17BO4/c1-2-15-11-6-3-5-10(9-11)12(14)16-8-4-7-13/h3,5-6,9,13-14H,2,4,7-8H2,1H3 |
Clé InChI |
RYOJKNSMGDPRGR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)OCC)(O)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride](/img/structure/B13642833.png)

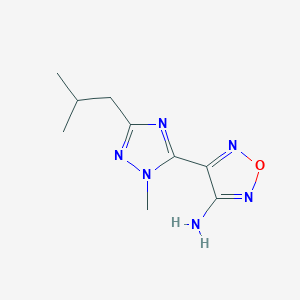
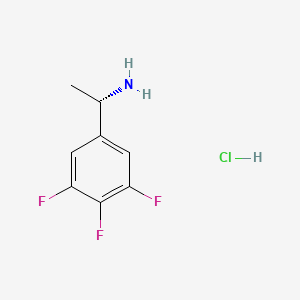
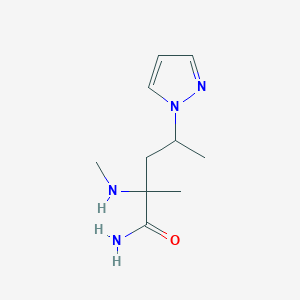
![gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)
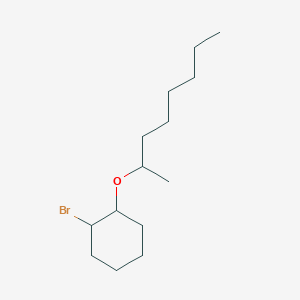

![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]-2,5-dimethoxyphenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13642888.png)
